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molecular formula C11H11N3 B8726806 2-Methyl-5-(pyrimidin-5-YL)aniline

2-Methyl-5-(pyrimidin-5-YL)aniline

Cat. No. B8726806
M. Wt: 185.22 g/mol
InChI Key: HXYBSPXJXQTWSB-UHFFFAOYSA-N
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Patent
US06770667B1

Procedure details

A suspension of 5-(4-methyl-3-nitrophenyl)-pyrimidine (258 mg) in tetrahydrofuran (5ml) and methanol (5 ml) was hydrogenated over palladium on carbon (10% w/w, 50% wet, 130 mg) under hydrogen atmosphere for 4 hours. The catalyst was filtered off and the filtrate was evaporated to give 5-(3-amino4-methylphenyl)pyrimidine(410 mg, 96.5%).
Name
5-(4-methyl-3-nitrophenyl)-pyrimidine
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[N:10][CH:11]=[N:12][CH:13]=2)=[CH:4][C:3]=1[N+:14]([O-])=O>O1CCCC1.CO.[Pd]>[NH2:14][C:3]1[CH:4]=[C:5]([C:8]2[CH:13]=[N:12][CH:11]=[N:10][CH:9]=2)[CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
5-(4-methyl-3-nitrophenyl)-pyrimidine
Quantity
258 mg
Type
reactant
Smiles
CC1=C(C=C(C=C1)C=1C=NC=NC1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
130 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1C)C=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 96.5%
YIELD: CALCULATEDPERCENTYIELD 184.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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